Superior TACE Inhibition vs. TAPI-1
In direct comparison, BMS-561392 exhibits an in vitro IC₅₀ of 0.20 nM for TACE inhibition [1]. This contrasts starkly with the widely used TACE/ADAM17 inhibitor TAPI-1, which demonstrates an IC₅₀ of 8.09 μM (8090 nM) under comparable cell-free conditions [2]. This represents an approximately 40,450-fold difference in potency.
TAPI-1: 8.09 μM (8090 nM)
~40,450-fold difference
| Evidence Dimension | In vitro TACE/ADAM17 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.20 nM |
| Comparator Or Baseline | TAPI-1: 8.09 μM (8090 nM) |
| Quantified Difference | ~40,450-fold more potent |
| Conditions | Recombinant TACE/ADAM17 enzymatic assay (cell-free) |
Why This Matters
The extreme difference in potency ensures that BMS-561392 can achieve near-complete target engagement at concentrations far below those required for TAPI-1, minimizing off-target or solubility-related artifacts in cellular and in vivo assays.
- [1] DasGupta S, Yadav MR. Tumor Necrosis Factor Alpha Converting Enzyme Inhibitor. ScienceDirect Topics, 2009. View Source
- [2] MedChemExpress. TAPI-1 | TACE/ADAM17/MMP Inhibitor. Product Datasheet. View Source
